3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be synthesized by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 4-methyl-1H-pyrazole with an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amination: The final step is the introduction of the methylamino group. This can be done by reacting the alkylated pyrazole with methylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the amino group.
Scientific Research Applications
3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1h-pyrazol-1-yl)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Uniqueness
3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methylamino group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-10-11(4-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13) |
InChI Key |
OAWJYYZDHBASBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.